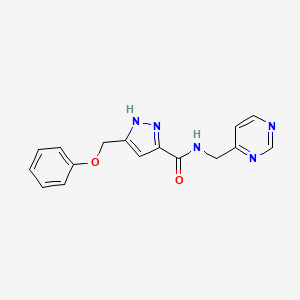
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a pyrazole derivative that exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and regulate glucose metabolism. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its versatility. This compound exhibits a wide range of pharmacological effects, making it useful in various fields of research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research and development of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential applications in cancer therapy. Additionally, there is a need to study its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Finally, there is a need to develop more efficient synthesis methods to produce this compound in larger quantities.
Conclusion:
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide is a promising compound that exhibits various pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Its versatile nature and low toxicity make it a useful compound for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-(chloromethyl)pyrimidine and sodium azide to form 4-(azidomethyl)pyrimidine. This intermediate is then reacted with 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-3-carboxamide to form 5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
5-(phenoxymethyl)-N-(4-pyrimidinylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug development. This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-diabetic effects by regulating glucose metabolism.
Propriétés
IUPAC Name |
5-(phenoxymethyl)-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(18-9-12-6-7-17-11-19-12)15-8-13(20-21-15)10-23-14-4-2-1-3-5-14/h1-8,11H,9-10H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPMGHZIKTLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenoxymethyl)-N-(pyrimidin-4-ylmethyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)
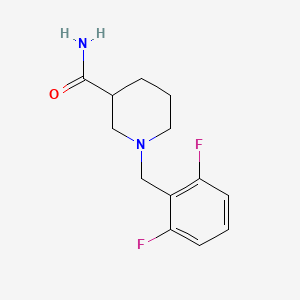
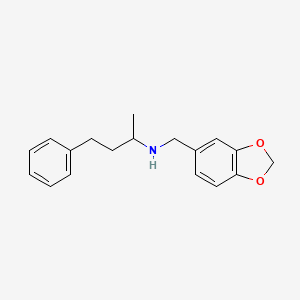
![3-allyl-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057722.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5057728.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)
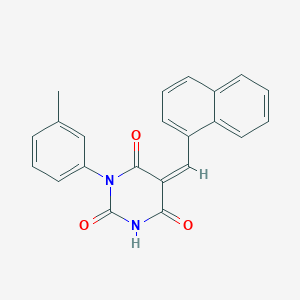
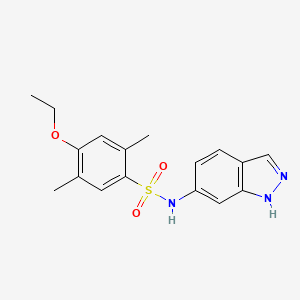


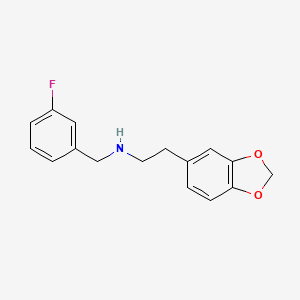
![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)